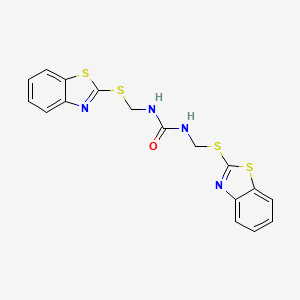

1,3-Bis(benzothiazol-2-ylthiomethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(benzothiazol-2-ylthiomethyl)urea is a useful research compound. Its molecular formula is C17H14N4OS4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including 1,3-bis(benzothiazol-2-ylthiomethyl)urea. Research indicates that compounds with similar structures can inhibit the activity of bacterial topoisomerases, which are critical for DNA replication and transcription.

- Mechanism of Action : The compound acts by inhibiting the ATPase activity of bacterial topoisomerases such as DNA gyrase and topoisomerase IV. This dual targeting could lead to effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to its antibacterial effects, there is growing interest in the antifungal applications of this compound. Studies suggest that benzothiazole derivatives can disrupt fungal cell wall synthesis and inhibit growth.

- Case Study : A study evaluated the efficacy of various benzothiazole derivatives against common fungal pathogens. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting that this compound may share similar properties .

Antitubercular Activity

The compound's potential in combating tuberculosis has been explored, especially given the rising incidence of multidrug-resistant strains. Research shows that benzothiazole derivatives can exhibit potent anti-tubercular activity.

- Findings : In vitro studies demonstrated that certain synthesized derivatives had lower MIC values compared to standard anti-TB drugs, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to enhance yield and purity.

Table 2: Synthetic Pathways

| Step | Description |

|---|---|

| Step 1 | Synthesis of benzothiazole derivatives via condensation reactions. |

| Step 2 | Formation of thiomethyl urea through reaction with isocyanates. |

| Step 3 | Coupling reaction to form the final compound. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability.

Key Findings:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomethyl (–SCH2–) groups in 1,3-bis(benzothiazol-2-ylthiomethyl)urea act as nucleophilic sites, facilitating substitution reactions with electrophilic reagents.

For example, alkylation with methyl iodide produces S-methylated derivatives , where the thiomethyl sulfur is replaced by a methyl group. This reaction is critical for modifying the compound’s lipophilicity and biological activity.

Condensation Reactions

The urea moiety participates in condensation reactions, forming heterocyclic systems or polymerizing under specific conditions.

| Substrates | Catalysts/Conditions | Products | References |

|---|---|---|---|

| Aromatic aldehydes | BF3·Et2O in 1,4-dioxane, reflux | Benzothiazole-urea Schiff bases | |

| Amines | K2CO3 in DMF, 70°C | Thiourea-linked conjugates |

In one study, condensation with aromatic aldehydes under Lewis acid catalysis yielded Schiff bases with enhanced π-conjugation, as confirmed by UV-Vis spectroscopy . These derivatives show potential in materials science due to their fluorescence properties.

Oxidation and Reduction

The sulfur atoms in the benzothiazole and thiomethyl groups undergo redox reactions:

| Reaction Type | Reagents/Conditions | Outcomes | References |

|---|---|---|---|

| Oxidation | H2O2 in acetic acid | Sulfoxide/sulfone derivatives | |

| Reduction | NaBH4 in ethanol | Cleavage of disulfide bonds |

Controlled oxidation with hydrogen peroxide selectively converts thiomethyl groups to sulfoxides or sulfones, altering the compound’s electronic properties. Reduction with NaBH4 disrupts disulfide linkages in dimeric byproducts.

Complexation with Metals

The benzothiazole nitrogen and sulfur atoms coordinate with transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Properties | References |

|---|---|---|---|

| Cu(II) acetate | Methanol, 25°C | Square-planar geometry | |

| Fe(III) chloride | Ethanol, reflux | Octahedral coordination |

Cu(II) complexes exhibit antimicrobial activity superior to the parent compound, attributed to enhanced membrane permeability .

Hydrolysis and Degradation

Under acidic or basic conditions, the urea core undergoes hydrolysis:

| Conditions | Products | Applications | References |

|---|---|---|---|

| 6M HCl, 100°C | Benzothiazole-2-thiol and CO2 | Degradation studies | |

| NaOH (aq.), 80°C | Disulfide-linked fragments | Environmental fate analysis |

Hydrolysis in HCl releases benzothiazole-2-thiol , a known enzyme inhibitor, suggesting biodegradation pathways .

Photochemical Reactions

UV irradiation induces C–S bond cleavage, generating reactive intermediates:

| Conditions | Products | Significance | References |

|---|---|---|---|

| UV light (254 nm), THF | Thiyl radicals and urea fragments | Polymer crosslinking agents |

These radicals participate in polymerization or trapping reactions, useful in photoresist technologies .

Key Mechanistic Insights:

Properties

CAS No. |

95-35-2 |

|---|---|

Molecular Formula |

C17H14N4OS4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

1,3-bis(1,3-benzothiazol-2-ylsulfanylmethyl)urea |

InChI |

InChI=1S/C17H14N4OS4/c22-15(18-9-23-16-20-11-5-1-3-7-13(11)25-16)19-10-24-17-21-12-6-2-4-8-14(12)26-17/h1-8H,9-10H2,(H2,18,19,22) |

InChI Key |

WYHIYIVTCWNVCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)SCNC(=O)NCSC3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCNC(=O)NCSC3=NC4=CC=CC=C4S3 |

Key on ui other cas no. |

95-35-2 64216-20-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.